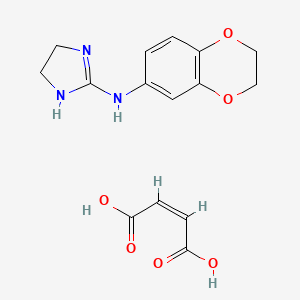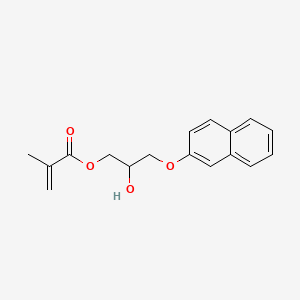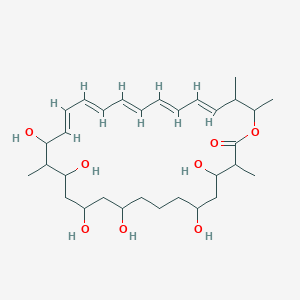![molecular formula C30H42N2O8 B1233039 [(4E,6Z,8S,10E,12R,13S,14R,16S,17R)-13,14,17-trimethoxy-4,8,10,12,16-pentamethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B1233039.png)
[(4E,6Z,8S,10E,12R,13S,14R,16S,17R)-13,14,17-trimethoxy-4,8,10,12,16-pentamethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Macbecin I is a benzoquinone ansamycin antibiotic first isolated from actinomycete bacteria. It is known for its potent antitumor properties and its ability to inhibit heat shock protein 90 (Hsp90), a molecular chaperone involved in the folding and stabilization of many proteins required for tumor growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Macbecin I involves multiple steps, starting from simple organic molecules. The key steps include the formation of the macrocyclic lactam structure, which is characteristic of ansamycin antibiotics. The synthetic route typically involves:
Formation of the macrocyclic core: This involves cyclization reactions that form the large ring structure.
Introduction of functional groups: Various functional groups, such as methoxy and carbamate groups, are introduced through substitution reactions.
Oxidation and reduction steps: These steps are crucial for achieving the correct oxidation state of the quinone moiety.
Industrial Production Methods
Industrial production of Macbecin I is typically achieved through fermentation processes using genetically modified strains of actinomycete bacteria. These bacteria are cultured under specific conditions to maximize the yield of Macbecin I. The fermentation broth is then subjected to extraction and purification processes to isolate the compound .
Chemical Reactions Analysis
Types of Reactions
Macbecin I undergoes several types of chemical reactions, including:
Oxidation: The quinone moiety can be oxidized to form various derivatives.
Reduction: Reduction reactions can convert the quinone to hydroquinone.
Substitution: Functional groups on the macrocyclic ring can be substituted with other groups to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives of Macbecin I, which can have different biological activities and properties .
Scientific Research Applications
Macbecin I has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of macrocyclic lactams.
Biology: Macbecin I is used to study the role of Hsp90 in protein folding and stabilization.
Medicine: Its antitumor properties make it a candidate for cancer therapy.
Industry: Macbecin I is used in the development of new antibiotics and anticancer drugs.
Mechanism of Action
Macbecin I exerts its effects primarily through the inhibition of Hsp90. By binding to the ATP-binding site of Hsp90, Macbecin I prevents the proper folding and stabilization of client proteins, leading to the degradation of proteins essential for tumor growth and survival. This inhibition disrupts multiple signaling pathways involved in cancer cell proliferation and survival .
Comparison with Similar Compounds
Macbecin I is part of the ansamycin family of antibiotics, which includes other compounds such as geldanamycin and herbimycin. Compared to these compounds, Macbecin I has a unique macrocyclic structure and specific functional groups that contribute to its distinct biological activities .
Similar Compounds
Geldanamycin: Another Hsp90 inhibitor with a similar mechanism of action but different chemical structure.
Herbimycin: Also inhibits Hsp90 but has different pharmacokinetic properties.
Radicicol: A non-ansamycin Hsp90 inhibitor with a different binding site.
Macbecin I stands out due to its specific binding affinity and the stability of its macrocyclic lactam structure, making it a valuable compound for both research and therapeutic applications .
Properties
Molecular Formula |
C30H42N2O8 |
|---|---|
Molecular Weight |
558.7 g/mol |
IUPAC Name |
[(4E,6Z,8S,10E,12R,13S,14R,16S,17R)-13,14,17-trimethoxy-4,8,10,12,16-pentamethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate |
InChI |
InChI=1S/C30H42N2O8/c1-16-10-9-11-17(2)29(35)32-23-15-21(33)14-22(25(23)34)27(38-7)20(5)13-24(37-6)28(39-8)19(4)12-18(3)26(16)40-30(31)36/h9-12,14-16,19-20,24,26-28H,13H2,1-8H3,(H2,31,36)(H,32,35)/b10-9-,17-11+,18-12+/t16-,19+,20-,24+,26?,27+,28-/m0/s1 |
InChI Key |
PLTGBUPHJAKFMA-OEPVMNMSSA-N |
Isomeric SMILES |
C[C@H]1C[C@H]([C@H]([C@@H](/C=C(/C([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C=C([C@@H]1OC)C2=O)/C)C)OC(=O)N)\C)C)OC)OC |
Canonical SMILES |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C=C(C1OC)C2=O)C)C)OC(=O)N)C)C)OC)OC |
Synonyms |
geldanamycin, 6,17-didemethoxy-15-methoxy-6-methyl-11-O-methyl-, (6S,15R)- macbecin I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,2S,4R,5R,8R,9S,11S)-9-formyl-2-[[(2R,3S,4S,5R,6R)-3-hydroxy-5-methoxy-6-methyl-4-[(2Z,4E)-2-methylhexa-2,4-dienoyl]oxyoxan-2-yl]oxymethyl]-5-methyl-13-propan-2-yltetracyclo[7.4.0.02,11.04,8]tridec-12-ene-1-carboxylic acid](/img/structure/B1232962.png)



![(1R,5R,8Z)-8-[(3,4-dichlorophenyl)methylidene]-5-(3-hydroxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-7-one](/img/structure/B1232968.png)


![1-[(2S,3S)-2,3-dimethylaziridin-1-yl]-3-(2-nitroimidazol-1-yl)propan-2-ol](/img/structure/B1232971.png)


![[(E)-(1,3-diphenylpyrazol-4-yl)methylideneamino]urea](/img/structure/B1232974.png)


